

Chemical Profile and Biological Activity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Neorauflavene

CAS No.: 53734-75-1

Cat. No.: S1785969

Get Quote

This table summarizes the core chemical identifiers and the known biological activity for each compound.

Feature	Neorauflavene	Neorauflavane
CAS Number	53734-75-1 [1]	53734-74-0 [1]
Molecular Formula	C ₂₁ H ₂₀ O ₅ [1]	Information not provided in search results
Molecular Weight	352.4 g/mol [1]	Information not provided in search results
Chemical Structure	An isoflavene [1]	An isoflavan [2] [3]
Reported Biological Activity	Described as the first natural isoflavene; specific activity data not highlighted in search results [1].	Highly potent tyrosinase inhibitor [2] [3].

Key Experimental Data and Protocols

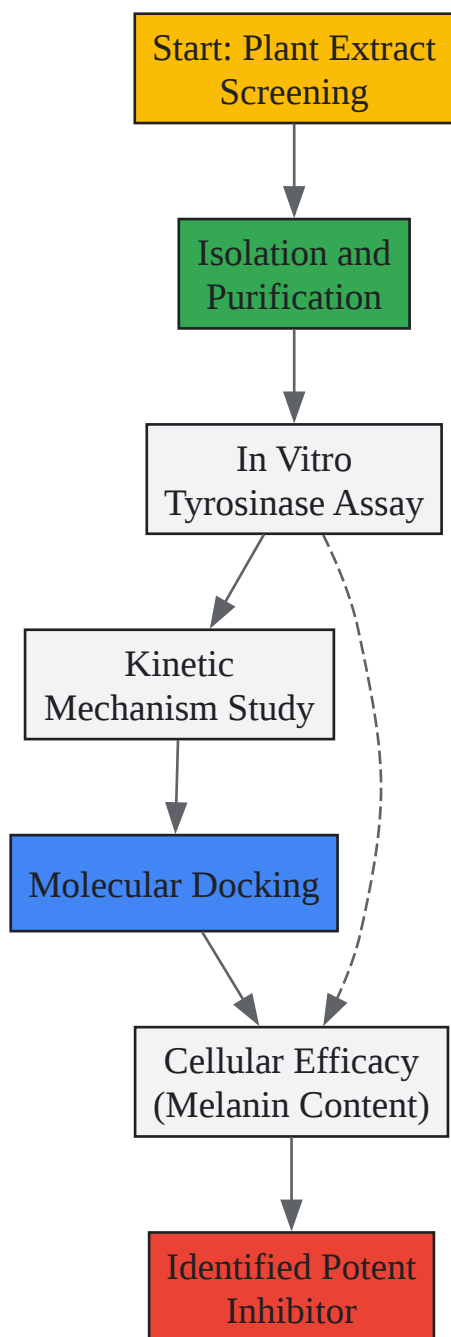
Research has identified neorauflavane as a highly promising tyrosinase inhibitor, with detailed experimental protocols available.

Tyrosinase Inhibition Assay

The inhibitory effects of compounds on tyrosinase are typically evaluated using an in vitro assay with mushroom tyrosinase, which has a catalytic site very similar to human tyrosinase [2]. The detailed methodology is as follows:

- **Procedure:** A mixture containing the test compound, a solution of the substrate (L-tyrosine for monophenolase activity or L-Dopa for diphenolase activity), and sodium phosphate buffer is pre-incubated. The enzymatic reaction is initiated by adding tyrosinase, and the formation of dopachrome is measured by the increase in absorbance at 475 nm [2].
- **Key Findings for Neorauflavane:** In this assay, neorauflavane demonstrated potent inhibition [3].
 - **Monophenolase activity IC₅₀:** 30 nM (This makes it approximately **400 times more active** than kojic acid, a standard reference inhibitor) [3].
 - **Diphenolase activity IC₅₀:** 500 nM [3].
- **Kinetic Analysis:** Neorauflavane acts as a **competitive inhibitor**, binding directly to the enzyme's active site. It exhibits slow-binding kinetics with a very low inhibition constant (K_i) of 1.48 nM [3].

The experimental workflow for identifying and characterizing such potent inhibitors can be summarized as follows:



[Click to download full resolution via product page](#)

Virtual Screening Using Neorauflavane

The potent activity and established structure of neorauflavane have made it a valuable template in drug discovery. Researchers have used **shape-based virtual screening** to discover new tyrosinase inhibitors [2].

- **Protocol:** The 3D shape and chemical features of neorauflavane were used as a query to screen large compound databases (like Chemdiv and Specs) using the Rapid Overlay of Chemical Structures (ROCS) software. Compounds with high shape and feature similarity (combo score close to 2) were selected for biological testing [2].
- **Outcome:** This method successfully identified a novel synthetic compound (5186-0429) with potent inhibitory activity (IC₅₀ of 6.2 μM), demonstrating the utility of neorauflavane as a model for finding new drug leads [2].

Context and Significance of Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanin production pathway. Overactivity can lead to skin hyperpigmentation disorders, and the enzyme is also implicated in the neurodegeneration associated with Parkinson's disease [3] [4]. Therefore, finding potent and selective tyrosinase inhibitors is a significant goal in both cosmetic and pharmaceutical research [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. | CAS:53734-75-1 | Flavonoids | Manufacturer BioCrick Neorauflavene [biocrick.com]
2. Identification by shape-based virtual screening and evaluation ... [pmc.ncbi.nlm.nih.gov]
3. Highly potent tyrosinase inhibitor, neorauflavane from ... [pubmed.ncbi.nlm.nih.gov]
4. Tyrosinase Inhibitors: A Perspective [mdpi.com]

To cite this document: Smolecule. [Chemical Profile and Biological Activity Comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1785969#neorauflavene-versus-neorauflavane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com